molecular formula C9H8N2O3 B3167850 1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid CAS No. 925917-49-3

1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid

Cat. No. B3167850
CAS RN: 925917-49-3
M. Wt: 192.17 g/mol
InChI Key: DQKMJDJGXDKHRH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

An efficient domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water has been established . This procedure shows promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid is part of the broader category of heterocyclic compounds that have shown potential in CNS drug development. The structural properties of these compounds, including heteroatoms like nitrogen, make them candidates for synthesizing compounds with CNS activity. Research suggests that derivatives of such heterocycles could serve as lead molecules in the synthesis of novel CNS acting drugs, addressing disorders ranging from depression to convulsion without the adverse effects commonly associated with current CNS drugs such as addiction and dependence (Saganuwan, 2017).

Food Safety and Toxicology

Another area of application for compounds structurally related to this compound is in the understanding of food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Research on PhIP formation and its fate in food processing has highlighted the role of lipid oxidation and the Maillard reaction, providing insights into the mitigation strategies for reducing the levels of such toxicants in cooked foods (Zamora & Hidalgo, 2015).

Plant Defense Mechanisms

The metabolism of compounds related to pyrrolopyridine carboxylic acids plays a significant role in plant defense against pathogens. Pyrroline-5-carboxylate (P5C), a related intermediate, is crucial in resistance mechanisms against bacterial pathogens in plants. The study of such compounds can elucidate the biochemical pathways involved in plant immunity, potentially leading to agricultural innovations for disease-resistant crops (Qamar, Mysore, & Senthil-Kumar, 2015).

Microbial Degradation of Heterocyclic Compounds

Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under both aerobic and anaerobic conditions has been extensively studied. These findings are crucial for environmental biotechnology applications, especially in the bioremediation of sites contaminated by heterocyclic aromatic compounds. Understanding how microbes degrade such compounds can lead to improved strategies for environmental clean-up (Kaiser, Feng, & Bollag, 1996).

Future Directions

Pyrrolopyrazine derivatives have shown a broad range of biological activities and are considered an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative cyclization reactions, such as β-enaminones . These interactions can lead to the formation of bioactive compounds with potential therapeutic applications. Additionally, this compound may exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to alterations in cellular responses and functions . Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes or proteins, altering their conformation and activity . For instance, it may inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the flux of metabolites and overall cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability under different conditions, which can influence its efficacy and potency . Additionally, long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in gene expression, metabolic pathways, and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways, while higher doses may result in toxicity and adverse cellular responses. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may influence key metabolic pathways by modulating the activity of enzymes involved in the synthesis or degradation of metabolites . Additionally, this compound can affect the levels of specific metabolites, thereby influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity and therapeutic potential. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-3-2-5-7(11)6(9(13)14)4-10-8(5)12/h2-4H,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKMJDJGXDKHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid
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1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid
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1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid

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